

A-419259 Trihydrochloride: A Technical Guide for Kinase Inhibitor Research

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Compound of Interest		
Compound Name:	A 419259 trihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] This family of kinases, which includes Src, Lck, Lyn, and Hck, plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of several human malignancies, particularly in hematological cancers like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[2][3] A-419259 has emerged as a valuable tool for investigating the roles of SFKs in these diseases and as a potential therapeutic agent. This technical guide provides a comprehensive overview of A-419259 trihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.

Core Concepts: Mechanism of Action

A-419259 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of SFKs, thereby preventing the phosphorylation of their downstream substrates.[4] This blockade of signal transduction ultimately leads to the inhibition of cellular processes that are dependent on SFK activity. Notably, A-419259 demonstrates high selectivity for Src family kinases over other tyrosine kinases like c-Abl and PKC.[5]



The inhibitor has been shown to effectively block the proliferation of cancer cells and induce apoptosis, particularly in Philadelphia chromosome-positive (Ph+) CML cell lines such as K-562 and Meg-01.[1][5] It also demonstrates efficacy in inhibiting the proliferation of AML stem cells both in laboratory settings and in animal models.[6]

Quantitative Data Summary

The following tables summarize the key inhibitory concentrations (IC50) of A-419259 trihydrochloride against various kinases and cell lines, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of A-419259 against Src Family Kinases

Kinase	IC50 (nM)
Hck	0.43[6]
Lck	<3[7]
Lyn	<3[7]
Src	9[7]

Table 2: Inhibitory Activity of A-419259 against Other Kinases

Kinase	IC50 (nM)
c-Abl	3000[5]
PKC	>33,000[5]

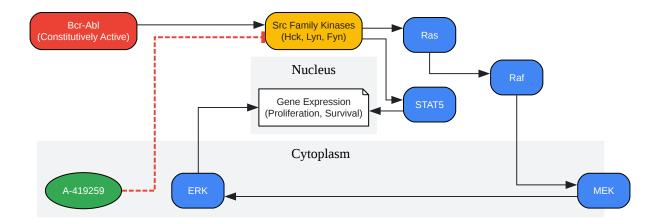
Table 3: Cellular Activity of A-419259 in Leukemia Cell Lines



Cell Line	Disease	IC50 (μM)
K-562	CML	0.1 - 0.3[1]
Meg-01	CML	0.1[1]
DAGM/Bcr-Abl	CML	0.1 - 0.3[1]

Signaling Pathways

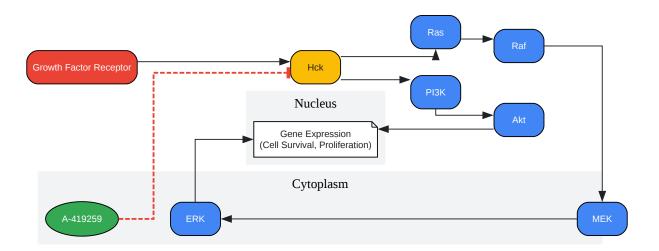
A-419259 exerts its effects by modulating key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades affected by this inhibitor.



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Bcr-Abl/Src Signaling Pathway in CML.





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Hck Signaling Pathway in AML.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of A-419259 against a specific kinase.

Materials:

- Purified recombinant kinase (e.g., Hck, Src)
- Kinase-specific peptide substrate
- A-419259 trihydrochloride
- ATP

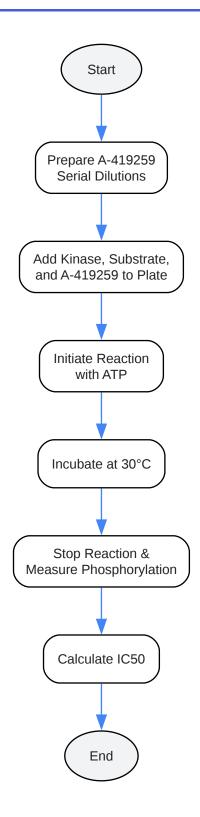


- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- · 96-well plates
- Plate reader for detecting phosphorylation (e.g., luminescence-based ADP detection)

Procedure:

- Prepare a serial dilution of A-419259 in DMSO, and then dilute further in the kinase reaction buffer.
- In a 96-well plate, add the kinase, the peptide substrate, and the diluted A-419259 or vehicle control (DMSO).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and measure the amount of substrate phosphorylation using a suitable detection method, such as an ADP-Glo™ Kinase Assay.
- Calculate the percentage of kinase inhibition for each A-419259 concentration and determine the IC50 value by fitting the data to a dose-response curve.





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In Vitro Kinase Assay Workflow.

Cell Proliferation Assay (CellTiter-Blue® Assay)



This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Leukemia cell lines (e.g., K-562, CD34+ CML primary cells)
- Complete cell culture medium
- A-419259 trihydrochloride
- 96-well clear-bottom black plates
- CellTiter-Blue® Cell Viability Assay reagent
- Plate reader capable of measuring fluorescence (560nm excitation/590nm emission)

Procedure:

- Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete culture medium.[3]
- Prepare serial dilutions of A-419259 and add them to the wells. Include a vehicle control (DMSO).
- Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
- Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.
- Incubate for an additional 1-4 hours.
- Measure the fluorescence at 560nm excitation and 590nm emission using a plate reader.
- Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)



This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

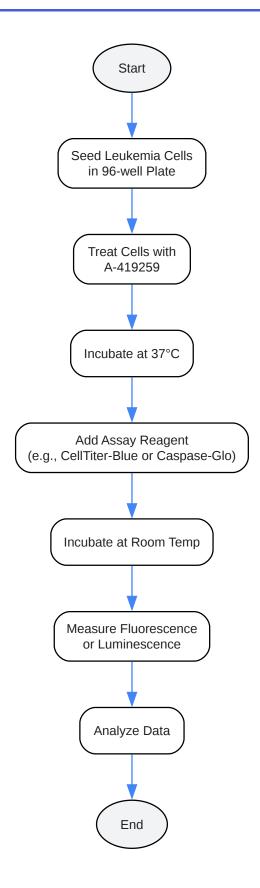
Materials:

- Leukemia cell lines
- Complete cell culture medium
- A-419259 trihydrochloride
- 96-well white-walled plates
- Caspase-Glo® 3/7 Assay reagent
- Luminometer

Procedure:

- Seed cells in a 96-well white-walled plate at a density of 1 x 10⁵ cells/mL.[3]
- Treat the cells with various concentrations of A-419259 or a vehicle control.
- Incubate the plate for a specified duration (e.g., 16 hours).[3]
- Equilibrate the plate to room temperature.
- Add the Caspase-Glo® 3/7 reagent to each well.
- Mix gently and incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a luminometer.
- Express the results as the fold increase in caspase activity compared to the vehicle-treated control.





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